Alachlor OA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Environmental Science

Application: Alachlor OA, a metabolite of alachlor, is a chloroacetanilide herbicide commonly used to control different broad leaf weeds and annual grasses at their pre-emergence stage from various agricultural crops including maize, sorghum, and soybean . Due to its intensive and repeated use in agricultural fields, this herbicide has been detected beyond permissible limits in different soil and water resources worldwide .

Method of Application: Alachlor is applied directly to the soil and aqueous media. It has a relatively low sorption and persistence in these media because it is easily degraded by different physicochemical processes as well as by different microbial strains existing in the soil .

Results or Outcomes: The degradation of alachlor results in the formation of different types of metabolites following different metabolic pathways . Ecotoxicological data suggest harmful impacts on different biotic components of the environment including plants, animals, and human beings .

Biotechnology

Application: Microbial biodegradation is a main method of removal of alachlor in the natural environment . A new alachlor-degrading bacterial strain, GC-A6, identified as Acinetobacter sp., has been isolated .

Method of Application: The bacterial strain GC-A6 utilizes alachlor as its sole carbon source and degrades 100 mg L−1 of alachlor within 48 hours .

Results or Outcomes: The degradation pathway of alachlor was studied using GC-MS analysis. Alachlor was initially degraded to 2-chloro-N-(2,6-diethylphenyl) acetamide, which was further degraded to 2,6-diethylaniline and 7-ethylindoline, respectively. 2,6-Diethylaniline was transformed into N-(2,6-diethylphenyl) formamide .

Analytical Chemistry

Application: Alachlor OA is used as an analytical reference standard for estimating the analyte in groundwater samples .

Method of Application: The compound is used in high-performance liquid chromatography (HPLC) techniques .

Results or Outcomes: This allows for the accurate detection and quantification of Alachlor OA in environmental samples, contributing to monitoring and mitigation efforts .

Soil Science

Application: Alachlor, the parent compound of Alachlor OA, is studied for its adsorption properties in soil .

Method of Application: The compound’s interaction with soil is analyzed, providing insights into its environmental fate .

Results or Outcomes: Understanding the adsorption properties of Alachlor can help predict its behavior in the environment and inform strategies for its management .

Environmental Monitoring

Application: Alachlor OA, as a metabolite of alachlor, is often included in environmental monitoring programs due to its persistence and potential toxicity . It is particularly monitored in groundwater, where it can pose a risk to drinking water supplies .

Method of Application: Monitoring typically involves the collection of water samples, followed by laboratory analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) .

Results or Outcomes: The data obtained from these monitoring programs can inform risk assessments and guide the development of management strategies to mitigate the impact of alachlor OA on the environment .

Toxicology

Application: Alachlor OA is studied in the field of toxicology to understand its potential impacts on human health and the environment .

Method of Application: This involves conducting laboratory experiments to assess the toxicity of alachlor OA on various organisms, including microbes, plants, and animals .

Results or Outcomes: These studies contribute to our understanding of the risks associated with alachlor OA exposure and can inform regulatory decisions regarding its use .

Alachlor is a synthetic herbicide primarily used for controlling annual grasses and certain broadleaf weeds in various crops, including maize, soybeans, and cotton. Its chemical structure is characterized by the formula C14H20ClNO2, and it is classified as a halogenated acetamide. The compound appears as a crystalline solid with a melting point of approximately 40-41°C (104-106°F) and is known for its selective herbicidal action, inhibiting protein synthesis in target plants .

Alachlor undergoes hydrolysis in strongly acidic or basic conditions, leading to the formation of various degradation products. It is also susceptible to decomposition upon heating, which can produce toxic fumes. The compound can react with strong reducing agents, generating flammable gases. Additionally, alachlor can interact with dehydrating agents to yield nitriles .

Alachlor exhibits moderate toxicity to aquatic organisms and has been classified as a potential human carcinogen. Studies indicate that exposure may lead to nasal turbinate tumors in rats, raising concerns regarding its oncogenic potential. The estimated carcinogenic risk from dietary exposure is considered acceptable by the U.S. Environmental Protection Agency, although it emphasizes the need for caution due to its persistence in groundwater and potential ecological impacts .

The synthesis of alachlor typically involves the reaction of 2,6-diethylphenylamine with chloroacetyl chloride in the presence of a base such as sodium hydroxide. This process results in the formation of the acetamide structure characteristic of alachlor. Variations in synthesis methods may include different solvents or reaction conditions to optimize yield and purity .

Research on alachlor's interactions with other chemicals suggests that it may enhance the toxicity of certain pesticides when used in combination. Its degradation products also pose risks to non-target organisms and can lead to bioaccumulation in aquatic systems. Studies have shown that alachlor's presence in groundwater can affect not only human health but also ecosystem integrity by impacting aquatic life and terrestrial animals .

Several compounds share structural or functional similarities with alachlor. Below is a comparison highlighting their unique features:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Metolachlor | C15H20ClNO2 | Similar herbicidal action but broader spectrum |

| Propachlor | C10H12ClNO | Less persistent; used mainly for annual grass control |

| Acetochlor | C14H18ClNO2 | More selective for specific weed types |

| Butachlor | C14H19ClNO2 | Effective against both grasses and broadleaf weeds |

Uniqueness of Alachlor: Alachlor is particularly noted for its selective action against specific weed species while posing significant risks to groundwater quality due to its high mobility and moderate persistence. This distinguishes it from other herbicides that may have different environmental impacts or target ranges .

The transformation of alachlor to alachlor oxanilic acid represents a critical degradation pathway that fundamentally alters the chemical structure and environmental behavior of this chloroacetanilide herbicide [8]. The primary mechanism involves the replacement of the chlorine atom at the acetyl position with a carboxylic acid functional group, resulting in the formation of 2-[(2,6-diethylphenyl)(methoxymethyl)amino]-2-oxoacetic acid [17]. This structural modification dramatically increases the water solubility of the metabolite compared to the parent compound, enhancing its potential for leaching into groundwater systems [13].

Research investigations have demonstrated that the initial step in alachlor oxanilic acid formation involves the nucleophilic displacement of the chlorine substituent [8]. The transformation proceeds through a series of intermediate compounds, with the chloroacetyl moiety serving as the primary reactive site [23]. Environmental studies have shown that this conversion pathway is prevalent across multiple soil types and aquatic systems, indicating the widespread nature of this degradation mechanism [14].

The molecular transformation involves the substitution of the chlorine atom with hydroxyl groups, followed by oxidation processes that ultimately yield the oxanilic acid derivative [35]. Analytical investigations using gas chromatography-mass spectrometry have identified specific fragmentation patterns that confirm the structural changes occurring during this transformation process [19]. The formation kinetics follow first-order degradation patterns in most environmental matrices, with half-life values varying based on soil composition and environmental conditions [30].

Enzymatic Biotransformation Routes Leading to Alachlor Oxanilic Acid

Enzymatic biotransformation represents the predominant pathway for alachlor oxanilic acid formation in biological systems [5]. Glutathione-S-transferase enzymes play a fundamental role in catalyzing the initial conjugation reactions that lead to alachlor oxanilic acid production [22]. These enzymes facilitate the nucleophilic attack of glutathione on the electrophilic carbon adjacent to the chlorine atom, initiating a cascade of metabolic transformations [23].

Microbial communities in soil environments express specialized enzymes capable of metabolizing alachlor through multiple pathways [1]. Bacterial strains such as Paecilomyces marquandii demonstrate the ability to degrade alachlor through oxidative mechanisms that result in alachlor oxanilic acid formation [3]. The enzymatic pathway involves sequential hydroxylation reactions of the N-acetyl group, leading to the formation of mono-, di-, and trihydroxylated byproducts before ultimate conversion to the oxanilic acid metabolite [3].

Research findings indicate that different microbial species employ distinct enzymatic approaches for alachlor degradation [16]. Pseudomonas species possess genomic capabilities for degrading alachlor through specialized enzyme systems that include dehalogenases and oxidoreductases [16]. The enzymatic transformation process involves multiple steps, beginning with the hydrolysis of the chloroacetyl bond and proceeding through oxidative deamination pathways [1].

Fungal organisms demonstrate particularly effective enzymatic degradation capabilities, with studies showing complete alachlor removal within seven days of incubation [3]. The enzymatic pathways in fungi predominantly involve cytochrome P450 systems that catalyze the oxidation of alkyl substituents and the subsequent formation of carboxylic acid derivatives [3]. These enzymatic processes operate under aerobic conditions and require specific cofactors for optimal activity [5].

Abiotic Conversion Processes in Alachlor Oxanilic Acid Formation

Abiotic conversion processes contribute significantly to alachlor oxanilic acid formation in environmental systems, operating independently of biological catalysis [8]. Hydrolysis reactions represent the primary abiotic mechanism, occurring through nucleophilic substitution reactions that replace the chlorine atom with hydroxyl groups [23]. These reactions proceed spontaneously in aqueous environments, with reaction rates influenced by pH, temperature, and ionic strength [11].

Photochemical degradation processes also contribute to alachlor oxanilic acid formation through radical-mediated oxidation mechanisms [35]. Ozonation studies have demonstrated that direct oxidation of alachlor can yield multiple degradation products, including oxanilic acid derivatives [35]. The ozonation process involves the formation of hydroxyl radicals that attack the aromatic ring system and the acetyl substituent [35].

Advanced oxidation processes, including Fenton reactions, have been shown to promote alachlor degradation through the generation of reactive oxygen species [38]. These processes involve the formation of hydroxyl radicals that initiate chain reactions leading to the breakdown of the parent compound [38]. The addition of organic acids such as protocatechuic acid can significantly enhance the degradation rate by facilitating iron cycling and radical generation [38].

Temperature-dependent hydrolysis reactions occur across a wide range of environmental conditions, with elevated temperatures accelerating the conversion rate [11]. The hydrolytic stability of alachlor varies significantly with pH, showing increased degradation rates under alkaline conditions [11]. Studies have documented half-life values exceeding one year under neutral pH conditions, indicating the persistence of the parent compound under certain environmental circumstances [11].

Structural Transition Dynamics in the Alachlor Degradation Network

The structural transition dynamics of alachlor degradation involve complex network pathways that interconnect multiple metabolic routes [8]. The degradation network encompasses primary, secondary, and tertiary transformation products, with alachlor oxanilic acid representing a major intermediate in this pathway system [23]. Analytical studies have identified multiple structural variants and isomeric forms that arise during the degradation process [19].

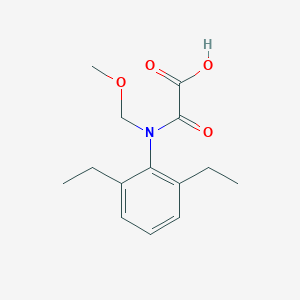

The molecular structure of alachlor oxanilic acid maintains the core diethylphenyl backbone while incorporating the carboxylic acid functionality that defines this metabolite class [17]. The chemical formula C14H19NO4 represents a molecular weight of 265.30 grams per mole, indicating the loss of chlorine and the addition of oxygen during the transformation process [28]. Nuclear magnetic resonance studies have confirmed the retention of the methoxymethyl substituent and the aromatic ring system [17].

Computational modeling studies have elucidated the energetic pathways involved in structural transitions during alachlor degradation [22]. The transformation involves conformational changes in the molecular structure that facilitate enzymatic recognition and substrate binding [22]. Crystal structure analyses have revealed the three-dimensional arrangement of functional groups that influence reactivity patterns [22].

The degradation network exhibits branching pathways that can lead to different structural outcomes depending on environmental conditions [3]. Under oxidative conditions, the pathway favors the formation of hydroxylated intermediates that subsequently undergo further oxidation to yield carboxylic acid products [3]. Reductive conditions can lead to dechlorinated products that follow alternative transformation routes [8].

Relationship Between Alachlor Oxanilic Acid and Other Metabolites

Alachlor Oxanilic Acid and Alachlor Ethanesulfonic Acid Co-occurrence Patterns

The co-occurrence of alachlor oxanilic acid and alachlor ethanesulfonic acid represents a characteristic pattern observed in environmental monitoring studies [14]. Both metabolites arise from parallel degradation pathways that originate from the same parent compound but proceed through different mechanistic routes [8]. Research investigations have documented the simultaneous presence of these metabolites in groundwater systems across agricultural regions [14].

Analytical studies have revealed distinct temporal patterns in the formation and persistence of these two metabolite classes [31]. Alachlor oxanilic acid typically appears in higher concentrations than alachlor ethanesulfonic acid under equivalent environmental conditions [31]. Field mesocosm experiments have demonstrated that alachlor oxanilic acid production exceeds ethanesulfonic acid formation by significant margins [31].

The relative abundance of these metabolites varies with soil composition and microbial community structure [14]. Sandy soils with low organic matter content tend to favor alachlor ethanesulfonic acid formation, while clay-rich soils with higher organic content promote alachlor oxanilic acid production [14]. The pH of the environmental matrix also influences the relative distribution of these metabolites [31].

Monitoring data from multiple geographical regions indicate that the detection frequency of alachlor oxanilic acid often exceeds that of the parent compound [14]. This pattern reflects the enhanced mobility and persistence of the metabolite compared to alachlor itself [14]. The co-occurrence ratios vary seasonally, with peak concentrations typically observed during periods of high agricultural activity [14].

Secondary Metabolic Transformation Sequences

Secondary metabolic transformation sequences represent subsequent degradation pathways that utilize alachlor oxanilic acid as a substrate for further biotransformation [8]. These pathways involve the progressive breakdown of the oxanilic acid structure through enzymatic and abiotic processes [23]. Research has identified multiple secondary products that arise from the continued metabolism of alachlor oxanilic acid [8].

The secondary transformation sequences typically involve the dealkylation of the methoxymethyl substituent and the hydroxylation of the ethyl groups attached to the aromatic ring [3]. Microbial communities demonstrate the capacity to utilize alachlor oxanilic acid as a carbon source for growth, leading to complete mineralization under appropriate conditions [5]. The metabolic sequences involve multiple enzymatic steps that progressively simplify the molecular structure [16].

Fungal degradation pathways have been shown to produce secondary metabolites through N-acetyl oxidation reactions that yield polyhydroxylated derivatives [3]. These transformation sequences can generate up to ten distinct secondary metabolites, each representing a specific step in the overall degradation pathway [3]. The formation kinetics of secondary metabolites follow predictable patterns that correlate with environmental conditions [3].

Advanced analytical techniques have enabled the identification of previously unknown secondary metabolites that arise from alachlor oxanilic acid transformation [8]. These compounds include cysteine conjugates and glycine derivatives that result from glutathione metabolism pathways [8]. The secondary transformation sequences ultimately lead to the formation of simple organic acids and amino acid derivatives [8].

Terminal Degradation Product Formation from Alachlor Oxanilic Acid

Terminal degradation product formation represents the final stages of alachlor oxanilic acid metabolism, resulting in complete mineralization to carbon dioxide, water, and inorganic salts [8]. The terminal degradation pathway involves the complete breakdown of the aromatic ring system and the conversion of organic nitrogen to ammonia [5]. Research studies have documented the complete mineralization of alachlor oxanilic acid under optimal environmental conditions [5].

The terminal degradation process typically requires extended incubation periods and specific microbial communities capable of aromatic ring cleavage [16]. Bacterial consortia have demonstrated the ability to achieve complete mineralization of alachlor oxanilic acid within 28 days under laboratory conditions [5]. The process involves multiple enzymatic systems that work in sequence to progressively break down the molecular structure [16].

Mineralization studies have revealed that the aromatic ring represents the most recalcitrant component of the alachlor oxanilic acid structure [5]. The ring-opening reactions require specialized enzymes such as dioxygenases that can cleave the aromatic bonds [16]. These enzymatic processes are oxygen-dependent and require specific environmental conditions for optimal activity [5].

The formation of terminal degradation products follows predictable kinetic patterns that can be modeled using mathematical equations [5]. The rate-limiting step typically involves the initial ring hydroxylation reactions that prepare the substrate for subsequent cleavage [16]. Environmental factors such as temperature, pH, and nutrient availability significantly influence the rate of terminal degradation [5].

| Metabolite Class | Chemical Formula | Molecular Weight | Formation Pathway | Environmental Persistence |

|---|---|---|---|---|

| Alachlor Oxanilic Acid | C14H19NO4 | 265.30 | Glutathione conjugation/hydrolysis | Moderate to high |

| Alachlor Ethanesulfonic Acid | C14H21NO4S | 299.39 | Glutathione conjugation/oxidation | High |

| Secondary Hydroxylated Products | C14H19NO5-7 | 281-329 | Enzymatic oxidation | Low to moderate |

| Terminal Mineralization Products | CO2, H2O, NH3 | Variable | Complete biodegradation | Very low |

Sorption-Desorption Equilibria of Alachlor OA

The sorption-desorption behavior of alachlor oxanilic acid in soil systems exhibits markedly different characteristics compared to the parent compound. Research conducted across multiple soil types demonstrates that alachlor OA possesses higher sorption coefficients than alachlor itself, yet still maintains relatively high mobility in most soil environments [4] [5] [6].

The Freundlich sorption coefficients for alachlor in unamended soils typically range from 1.15 to 1.76 L·kg⁻¹, while alachlor OA demonstrates enhanced sorption capacity [4]. Studies examining the influence of organic matter on sorption patterns reveal that soils with higher organic carbon content show increased retention of alachlor OA, with organic carbon normalized sorption coefficients varying significantly based on soil type and management practices [5] [6].

Long-term field studies spanning 16 years have demonstrated that soil management practices significantly influence the sorption-desorption equilibria of alachlor metabolites. Soils receiving organic amendments such as cattle manure or lignocellulosic wastes show enhanced sorption capacity following the order: control < crop residues < manure, which correlates directly with organic carbon content [5] [6]. The structural characteristics of soil humic acids, as revealed through infrared spectroscopy and analytical pyrolysis, provide useful indicators for predicting sorption-desorption intensity [6].

Biochar amendments have been shown to dramatically alter alachlor sorption behavior, with increases ranging from 4× to 33× compared to unamended soils. Wood chips biochar demonstrates the greatest enhancement, increasing sorption coefficients from approximately 1.4 L·kg⁻¹ in unamended soil to 32 L·kg⁻¹ in amended systems [4]. This enhanced sorption directly affects the availability of alachlor for degradation to its metabolites, including alachlor OA.

Vertical Migration Patterns in Diverse Soil Types

Alachlor OA exhibits distinct vertical migration patterns that vary significantly across different soil types and geological settings. Field-edge groundwater monitoring programs have documented the preferential transport of alachlor metabolites through soil profiles, with concentrations typically increasing with depth in nested monitoring well systems [7].

In sandy soils with low organic matter content, alachlor OA demonstrates very high mobility, with rapid vertical migration through the soil profile. The absence of significant sorption sites in these systems results in minimal retention and accelerated transport to groundwater [2] [8]. Conversely, in clay-rich soils with higher organic matter content, vertical migration is somewhat retarded, though still significant enough to result in groundwater contamination [2].

The presence of continuous pores or macropore channels in soil significantly increases the mobility of alachlor OA, facilitating preferential flow pathways that bypass matrix sorption sites [8]. This phenomenon is particularly pronounced in structured soils and those with significant biological activity that creates macropore networks.

Depth-dependent degradation patterns influence vertical migration, with the persistence and mobility of alachlor OA increasing as it reaches deeper soil horizons characterized by lower organic matter content and decreased biological activity [2]. This enhanced persistence at depth increases the potential for leaching into groundwater systems.

Persistence and Degradation Kinetics in Soil Environments

The persistence of alachlor OA in soil environments substantially exceeds that of the parent compound, with degradation following complex kinetic patterns influenced by environmental conditions. Laboratory studies demonstrate that alachlor OA formation occurs concurrently with parent compound degradation, with maximum metabolite concentrations typically observed 14-28 days after initial alachlor application [9].

Degradation kinetics of alachlor itself follow first-order patterns under most conditions, with half-lives ranging from 2-21 days in laboratory studies and 4-24 days in field conditions [10] [11] [9]. The formation of alachlor OA represents a significant fraction of the degradation pathway, with studies documenting metabolite concentrations reaching 0.37-0.59 mg kg⁻¹ in various soil types after 27 days of incubation [10].

Temperature significantly influences degradation rates, with studies showing increased dissipation rates as temperature increases from 40°C to 70°C [12]. The temperature dependence follows typical Q₁₀ relationships, with rate constants approximately doubling or tripling for each 10°C increase in temperature [13].

Soil moisture content plays a crucial role in degradation kinetics, with optimal conditions occurring at 25% soil moisture content compared to 7% moisture [13]. Higher moisture levels facilitate microbial activity and enhance substrate availability, resulting in more rapid parent compound degradation and metabolite formation.

The presence of organic amendments influences degradation kinetics, with biochar-amended soils showing slower degradation rates for both alachlor and its metabolites [4]. This reduction in degradation rate correlates with increased sorption, reducing bioavailability of compounds to degrading microorganisms.

Influence of Soil Properties on Alachlor OA Mobility

Soil properties exert fundamental control over alachlor OA mobility through multiple mechanisms affecting sorption, degradation, and transport processes. Organic carbon content represents the primary soil property controlling metabolite mobility, with higher organic matter soils showing reduced mobility despite the polar nature of alachlor OA [5] [6].

Clay content influences mobility through both physical and chemical mechanisms. Higher clay content soils provide increased surface area for sorption interactions, though the effectiveness depends on clay mineralogy and associated organic matter content [14]. Studies examining mineral contributions to sorption demonstrate that both organic carbon and clay minerals contribute to retention, though organic carbon remains the dominant factor [14].

Soil pH affects both the stability of alachlor OA and its interaction with soil components. The oxanilic acid metabolite contains carboxylic acid functional groups that exhibit pH-dependent ionization, influencing sorption behavior and mobility [15]. Optimal degradation conditions occur at pH 7.5, with reduced activity at both higher and lower pH values [13].

Soil structure and porosity significantly influence transport mechanisms, with well-structured soils providing preferential flow pathways that can bypass sorption sites and facilitate rapid transport to depth [8]. The presence of macropores, either from biological activity or structural development, creates fast transport pathways that are particularly important for mobile metabolites like alachlor OA.

Microbial community structure and activity levels influence both formation and degradation of alachlor OA. Soils with active microbial communities adapted to pesticide degradation show enhanced metabolite formation rates, while also potentially providing degradation pathways for the metabolites themselves [13]. The adaptation of soil microbial communities to repeated pesticide applications results in enhanced degradation capacity over time.

Aquatic Environmental Distribution

Surface Water Occurrence and Distribution

Alachlor OA demonstrates widespread occurrence in surface water systems across agricultural regions, with detection frequencies and concentrations varying significantly based on watershed characteristics, land use patterns, and seasonal factors. Comprehensive monitoring programs have documented the presence of alachlor OA in streams, rivers, lakes, and reservoirs throughout major agricultural areas [16] [17].

In New York surface water systems, alachlor OA has been detected in 17-44% of samples from agricultural watersheds, with concentrations ranging from 0.05 to 1.3 µg/L [17]. The highest detection frequencies occur in watersheds with intensive corn and soybean production, where alachlor application rates are greatest. Surface water monitoring in the Finger Lakes-Great Lakes network shows consistent detection of alachlor metabolites, with concentrations frequently exceeding those of the parent compound [17].

Midwestern surface waters demonstrate similar patterns, with alachlor OA detected in 25% of monitoring sites at concentrations ranging from 0.1 to 2.4 µg/L [17]. The Mississippi River basin monitoring data indicate that alachlor metabolites represent a significant component of herbicide loading to major waterways, with transport patterns influenced by seasonal precipitation and agricultural practices [18].

European surface waters show lower but still significant detection frequencies, with alachlor OA found in 8% of monitoring sites at concentrations ranging from 0.02 to 0.8 µg/L [19]. The lower detection rates in European waters reflect the 2006 ban on alachlor use in the European Union, though residual contamination from historical applications continues to be observed.

The persistence of alachlor OA in surface waters exceeds that of the parent compound, with half-lives ranging from 200-500 days in river water systems [1] [11]. This enhanced persistence results from the metabolite's resistance to both photolysis and biodegradation processes that typically remove organic contaminants from aquatic systems.

Groundwater Contamination Assessment

Groundwater contamination by alachlor OA represents a significant environmental concern, with monitoring programs documenting widespread occurrence across agricultural regions. The enhanced mobility and persistence of alachlor OA compared to the parent compound results in preferential transport to groundwater systems, where the metabolite can persist for extended periods [2] [3].

California groundwater monitoring has documented alachlor OA detection in 12% of wells sampled (29 out of 253 wells), with concentrations ranging from 0.05 to 1.38 µg/L [2] [20]. These detections occur primarily in agricultural areas with histories of corn and bean production, indicating direct relationships between agricultural use and groundwater contamination.

Midwest groundwater systems show higher detection frequencies, with Wisconsin monitoring wells documenting alachlor OA in 41% of samples at concentrations ranging from 0.28 to 15 µg/L [2]. Iowa municipal wells show detection frequencies of 20%, while Minnesota monitoring wells demonstrate 2% detection rates, reflecting regional variations in hydrogeological conditions and agricultural practices [2].

The spatial distribution of groundwater contamination shows clustering patterns, with multiple adjacent wells often showing detections in the same geographical areas [2] [20]. This clustering suggests that contamination results from legal agricultural use patterns rather than point source contamination, with transport following regional groundwater flow patterns.

Depth-dependent concentration patterns in nested monitoring well systems indicate that alachlor OA concentrations typically increase with depth, suggesting continued vertical migration and accumulation in deeper aquifer zones [7]. This pattern contrasts with many other contaminants that show decreasing concentrations with depth due to degradation or dilution processes.

Temporal trends in groundwater contamination show that alachlor OA can persist in aquifer systems for years even after discontinuation of parent compound application [2]. This persistence reflects the metabolite's resistance to degradation processes and its continuous formation from residual parent compound in soil systems.

Sediment-Water Partitioning Behaviors

The partitioning behavior of alachlor OA between sediment and water phases follows distinct patterns that influence its environmental fate and transport in aquatic systems. Studies using mesocosm systems with natural sediment and surface water demonstrate that alachlor OA exhibits limited partitioning to sediment phases, maintaining high aqueous concentrations throughout exposure periods [19].

Sediment-water partitioning coefficients for alachlor OA are substantially lower than those observed for the parent compound, reflecting the metabolite's enhanced polarity and water solubility [19]. This reduced partitioning results in greater bioavailability and transport potential compared to more hydrophobic compounds that partition strongly to sediment organic matter.

Laboratory studies examining sediment-water systems show that alachlor OA remains primarily in the aqueous phase, with less than 5% of total system loading associated with sediment phases after 28 days of exposure [19]. This distribution pattern differs markedly from the parent compound, which shows greater association with sediment organic matter.

The limited sediment partitioning of alachlor OA has important implications for biological exposure and transport processes. The high aqueous concentrations maintained through reduced sediment binding result in greater potential for biological uptake and continued transport through aquatic systems.

Desorption studies demonstrate that alachlor OA exhibits rapid and extensive desorption from sediment phases when present, indicating weak binding interactions and high potential for remobilization [19]. This behavior contrasts with many organic contaminants that show strong, often irreversible binding to sediment organic matter.

Hydrological Transport Modeling of Alachlor OA

Hydrological transport modeling of alachlor OA requires consideration of its unique environmental fate characteristics, including enhanced mobility, persistence, and formation from parent compound degradation. Environmental fate models have been developed and validated for predicting alachlor metabolite transport from agricultural fields to adjacent water bodies [21].

The RZWQM2 model represents one of the most comprehensive approaches for simulating alachlor metabolite transport, incorporating detailed transformation pathways and environmental fate processes [21] [22]. This model accounts for the formation of alachlor OA from parent compound degradation while simultaneously modeling its independent transport and fate processes.

LEACHM/LEACHP models have been adapted to simulate alachlor metabolite transport through soil profiles to groundwater, incorporating chain reaction kinetics for parent-to-metabolite transformations [21]. These models require detailed parameterization of both parent compound and metabolite properties, including degradation rates, sorption coefficients, and formation factors.

Field-scale validation of transport models shows good agreement between predicted and observed concentrations for alachlor OA in both soil and water systems, though model performance depends heavily on accurate characterization of soil properties and degradation parameters [21]. The models successfully predict seasonal patterns in metabolite concentrations and transport to groundwater systems.

Watershed-scale modeling approaches incorporate spatial variability in soil properties, topography, and land use patterns to predict alachlor OA transport at landscape scales [21]. These models demonstrate that transport patterns are heavily influenced by precipitation timing, soil characteristics, and agricultural management practices.

Monte Carlo simulations using probabilistic distributions of input parameters provide uncertainty assessments for model predictions, indicating that transport predictions are most sensitive to degradation rate constants and sorption parameters [21]. Model validation efforts continue to refine parameter estimates and improve prediction accuracy for regulatory applications.

Field-Scale Environmental Monitoring Studies

Agricultural Land Use Impacts on Alachlor OA Levels

Agricultural land use patterns exert direct control over alachlor OA levels in environmental systems, with monitoring studies demonstrating clear relationships between crop production practices and metabolite concentrations. Field-edge groundwater monitoring programs provide detailed documentation of how agricultural practices influence alachlor OA formation and transport [7].

Corn and soybean production systems show the highest alachlor OA levels, reflecting historical and current use patterns of the parent herbicide [7] [23]. Monitoring data from agricultural fields demonstrate that alachlor OA concentrations correlate directly with the intensity of row crop production, with the highest levels observed in areas with continuous corn-soybean rotations.

Processing tomato production has emerged as a significant source of alachlor metabolites, particularly in California agricultural systems where s-metolachlor use has increased substantially since 2000 [23]. This shift in crop-specific use patterns has resulted in new contamination patterns and expanded geographical distribution of alachlor OA detections.

Cotton production systems also contribute to alachlor OA formation, though to a lesser extent than corn and soybean systems [23]. The metabolite formation patterns in cotton systems reflect both direct alachlor application and the persistence of residues from previous applications or neighboring fields.

Agricultural management practices significantly influence alachlor OA levels, with tillage practices, irrigation management, and nutrient applications all affecting metabolite formation and transport [4] [7]. No-till systems show different metabolite distribution patterns compared to conventional tillage, though the overall impact on groundwater contamination remains similar.

Biochar applications in agricultural systems can significantly alter alachlor OA formation and transport patterns, with studies showing both enhanced parent compound sorption and modified degradation pathways [4]. The long-term implications of biochar amendments for metabolite formation continue to be investigated.

Seasonal Variation in Alachlor OA Concentrations

Seasonal variations in alachlor OA concentrations follow predictable patterns related to agricultural application timing, environmental conditions, and hydrological processes. Monitoring studies across multiple regions document consistent seasonal trends that reflect the interplay between parent compound application, degradation processes, and transport mechanisms [17] [7].

Spring application periods result in initial formation of alachlor OA as parent compound degradation begins, with peak metabolite concentrations typically observed 4-8 weeks after application [17]. This timing corresponds to optimal soil temperature and moisture conditions for microbial degradation processes that convert alachlor to its metabolites.

Summer monitoring shows continued elevation of alachlor OA concentrations, with surface water levels often peaking during June-August periods [17]. This timing reflects both continued metabolite formation and enhanced transport due to summer precipitation events that mobilize soil-bound residues.

Fall monitoring demonstrates sustained alachlor OA levels, often exceeding spring concentrations due to cumulative formation and the metabolite's persistence in environmental systems [7]. Fall groundwater sampling frequently shows higher metabolite concentrations compared to spring samples, indicating continued transport and accumulation.

Winter monitoring shows reduced but still detectable alachlor OA levels, reflecting the metabolite's persistence during periods of reduced biological activity [17]. The slower degradation rates during winter months allow metabolites to accumulate and persist in both soil and water systems.

Multi-year monitoring studies reveal that seasonal patterns can be influenced by annual variations in precipitation, temperature, and agricultural practices [17]. Drought years show reduced peak concentrations but extended persistence, while wet years show enhanced transport and more pronounced seasonal peaks.

Watershed-Level Transport and Fate Assessment

Watershed-level assessment of alachlor OA transport and fate requires integration of multiple environmental compartments and processes operating at landscape scales. Comprehensive watershed studies demonstrate that alachlor OA transport follows predictable patterns related to topography, hydrology, and land use distribution [17] [18].

The Mississippi River basin represents the most extensively studied watershed system for alachlor metabolite transport, with monitoring data demonstrating significant loading of alachlor OA to major waterways [18]. Annual loading estimates indicate that alachlor metabolites represent a substantial fraction of total herbicide transport, with concentrations often exceeding those of parent compounds.

Tributary watersheds within the Mississippi system show varying levels of alachlor OA contamination based on land use intensity and hydrological characteristics [18]. Watersheds with high percentages of row crop agriculture consistently show elevated metabolite levels, while forested or urban watersheds show minimal contamination.

Great Lakes watershed monitoring demonstrates that alachlor OA can be transported over long distances from agricultural source areas to receiving waters [17]. Detection of alachlor metabolites in Lake Superior, far from agricultural sources, indicates atmospheric transport as an additional pathway for regional contamination.

Coastal watershed studies show that alachlor OA can be transported to estuarine and marine environments, where it may persist due to reduced degradation rates in saltwater systems [19]. The implications of metabolite transport to coastal systems continue to be evaluated for potential ecological impacts.